Azepan-1-yl(pyridin-4-yl)methanone

Catalog No.
S6927849
CAS No.
M.F
C12H16N2O
M. Wt
204.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azepan-1-yl(pyridin-4-yl)methanone

Product Name

Azepan-1-yl(pyridin-4-yl)methanone

IUPAC Name

azepan-1-yl(pyridin-4-yl)methanone

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

InChI

InChI=1S/C12H16N2O/c15-12(11-5-7-13-8-6-11)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2

InChI Key

KHSDQZIZRUPKHU-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=NC=C2

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC=NC=C2

Anti-inflammatory and Antibacterial Activity:

Studies have explored the synthesis of CPAM derivatives and evaluated their biological properties. One study successfully synthesized a series of these derivatives, including CPAM itself, using microwave-assisted methods. The research then investigated their anti-inflammatory and antibacterial effects. Certain compounds exhibited promising results, suggesting that Azepan-1-yl(pyridin-4-yl)methanone might also hold potential for similar applications [].

Production of Chiral Intermediates for Drugs:

Another area of research involving CPAM focuses on its use as a precursor for chiral intermediates in drug production. A study explored biotransformation, a biological process, to convert CPAM into a crucial intermediate for Betahistine, an anti-allergic medication []. This research suggests that Azepan-1-yl(pyridin-4-yl)methanone might be valuable in producing other chiral intermediates for various drugs.

Investigation of Antimicrobial Properties:

CPAM's structure has also prompted scientific investigation into its potential as an antimicrobial agent. One study analyzed the molecular structure, spectroscopic properties, and quantum chemical properties of CPAM. The research also evaluated its antimicrobial activity against various bacteria and fungi, suggesting its potential use as a future therapeutic agent []. These findings imply that Azepan-1-yl(pyridin-4-yl)methanone might also warrant exploration for its antimicrobial properties.

Azepan-1-yl(pyridin-4-yl)methanone is a chemical compound characterized by its unique structure, which includes an azepan ring and a pyridine moiety. This compound is part of a broader class of heterocyclic compounds that exhibit various biological activities. The azepan group contributes to the compound's potential pharmacological properties, while the pyridine ring is known for its role in coordination chemistry and as a building block in medicinal chemistry.

The molecular formula of Azepan-1-yl(pyridin-4-yl)methanone can be represented as C12H14N2OC_{12}H_{14}N_2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. Its structure suggests that it may participate in various

The reactivity of Azepan-1-yl(pyridin-4-yl)methanone is largely influenced by the functional groups present within its structure. Typical reactions include:

  • Amidation Reactions: The carbonyl group can react with amines to form amides, a reaction that can be catalyzed under various conditions, including mechanochemical methods or using transition metal catalysts .
  • Electrophilic Aromatic Substitution: The pyridine ring can undergo electrophilic substitution reactions, which are common in aromatic chemistry. This allows for the introduction of various substituents onto the pyridine ring .
  • Radical Reactions: The presence of the azepan moiety may allow for radical-mediated transformations, particularly when subjected to oxidative conditions .

These reactions highlight the compound's versatility in synthetic applications and potential for further functionalization.

  • Kinase Inhibition: Similar derivatives have been explored as potential kinase inhibitors, targeting pathways involved in cancer progression.
  • Antimicrobial Properties: Compounds with similar structures have shown antibacterial and antifungal activities, making them candidates for further exploration in medicinal chemistry.

The biological activity of Azepan-1-yl(pyridin-4-yl)methanone remains to be fully elucidated but suggests potential therapeutic applications.

Synthesis of Azepan-1-yl(pyridin-4-yl)methanone can be approached through various methodologies:

  • Condensation Reactions: A common method involves the condensation of an amine with a carbonyl compound under acidic or basic conditions to yield the corresponding amide .
  • Cyclization Techniques: Utilizing cyclization strategies involving azepane derivatives can yield this compound through multi-step synthesis involving intermediate formation .
  • Mechanochemical Methods: Recent advancements suggest that mechanochemical approaches can facilitate the synthesis of amides from acids and amines without solvents, enhancing yield and reducing environmental impact .

These methods highlight the adaptability of synthetic strategies available for producing this compound.

Azepan-1-yl(pyridin-4-yl)methanone holds potential applications in several fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new drugs targeting kinases or other biological pathways.
  • Material Science: Compounds with similar frameworks are often investigated for their properties in materials science, particularly in creating polymers or functional materials.

The versatility of this compound suggests numerous avenues for research and application.

Azepan-1-yl(pyridin-4-yl)methanone shares structural similarities with several other compounds within its class. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Characteristics
1-(Pyridin-4-yl)-2-piperidinoneContains piperidine instead of azepaneKnown for neuroprotective effects
3-(Azepan-1-yl)-5-methylpyridineMethyl substitution on pyridineExhibits antifungal activity
2-(Pyridin-3-yloxy)-N-(piperidin-1-yl)acetamideContains an ether linkageInvestigated for anti-inflammatory properties

These comparisons illustrate how variations in structure lead to different biological activities and applications, emphasizing the uniqueness of Azepan-1-yl(pyridin-4-yl)methanone within this chemical landscape.

XLogP3

1.5

Hydrogen Bond Acceptor Count

2

Exact Mass

204.126263138 g/mol

Monoisotopic Mass

204.126263138 g/mol

Heavy Atom Count

15

Dates

Last modified: 04-15-2024

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